

Crystal Structure of 2-Amino-6-methoxyphenol: A Comprehensive Analysis

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Compound of Interest

Compound Name: 2-Amino-6-methoxyphenol

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A definitive crystal structure for the specific compound **2-Amino-6-methoxyphenol** has not been reported in publicly available crystallographic databases and peer-reviewed literature. Searches for the crystal structure of this compound did not yield specific experimental data, such as unit cell parameters, space group, or atomic coordinates.

While data for the target compound is unavailable, this guide presents information on closely related methoxyphenol derivatives to provide researchers with relevant comparative data and established experimental protocols. The presented data on analogous structures can serve as a valuable reference for predicting molecular packing, hydrogen bonding patterns, and for designing crystallization experiments for **2-Amino-6-methoxyphenol**.

I. Crystallographic Data of Related Compounds

To offer a comparative perspective, this section summarizes the crystallographic data for compounds that share key functional moieties with **2-Amino-6-methoxyphenol**, such as the aminophenol or methoxyphenyl groups.

Table 1: Crystallographic Data for 2-[(2-Methoxybenzylidene)amino]phenol

Parameter	Value
Chemical Formula	C ₁₄ H ₁₃ NO ₂
Molecular Weight	227.25 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a	9.8709 (5) Å
b	6.6606 (3) Å
c	18.6128 (9) Å
α	90°
β	105.249 (1)°
γ	90°
Volume	1180.63 (10) Å ³
Z	4
Temperature	273 K
Radiation	Mo Kα (λ = 0.71073 Å)
R-factor	0.039

Data sourced from a study on 2-[(2-Methoxybenzylidene)amino]phenol, a Schiff base derivative of 2-aminophenol.[\[1\]](#)[\[2\]](#)

Table 2: Crystallographic Data for (E)-2-[(2-Amino-4,5-dibromophenyl)iminomethyl]-6-methoxyphenol

Parameter	Value
Chemical Formula	C ₁₄ H ₁₂ Br ₂ N ₂ O ₂
Crystal System	Triclinic
Space Group	P-1
a	7.3195 (15) Å
b	7.4383 (4) Å
c	13.582 (3) Å
α	100.351 (5)°
β	91.568 (6)°
γ	109.967 (3)°
Volume	678.0 (2) Å ³
Z	2
Temperature	292 (3) K
Radiation	Mo Kα (λ = 0.71073 Å)
R-factor	0.025

This data is for a Schiff base containing the **2-amino-6-methoxyphenol** moiety.[\[3\]](#)

II. Experimental Protocols

The following sections detail the methodologies typically employed for the synthesis, crystallization, and structure determination of aminophenol derivatives, based on the available literature for related compounds.

A. Synthesis and Crystallization

The synthesis of aminophenol derivatives often involves condensation reactions. For instance, the preparation of Schiff bases can be achieved by reacting an appropriate aldehyde with an aminophenol.

- Synthesis of 2-[(2-Methoxybenzylidene)amino]phenol: A mixture of 2-methoxybenzaldehyde (0.01 mol) and 2-aminophenol (0.01 mol) in ethanol (50 ml) with a few drops of concentrated H_2SO_4 was refluxed for 3 hours at 343 K. After cooling and concentrating the mixture, light yellow crystals were obtained after five days.[1][2]
- Synthesis of (E)-2-[(2-Amino-4,5-dibromophenyl)iminomethyl]-6-methoxyphenol: 4,5-dibromo-1,2-phenylenediamine (1 mmol) and 2-hydroxy-3-methoxybenzaldehyde (1.1 mmol) were dissolved in 30 ml of methanol and refluxed for 2 hours. Crystals suitable for X-ray diffraction were obtained by slow evaporation of the solution at room temperature over 10 days.[3]

B. X-Ray Diffraction Analysis

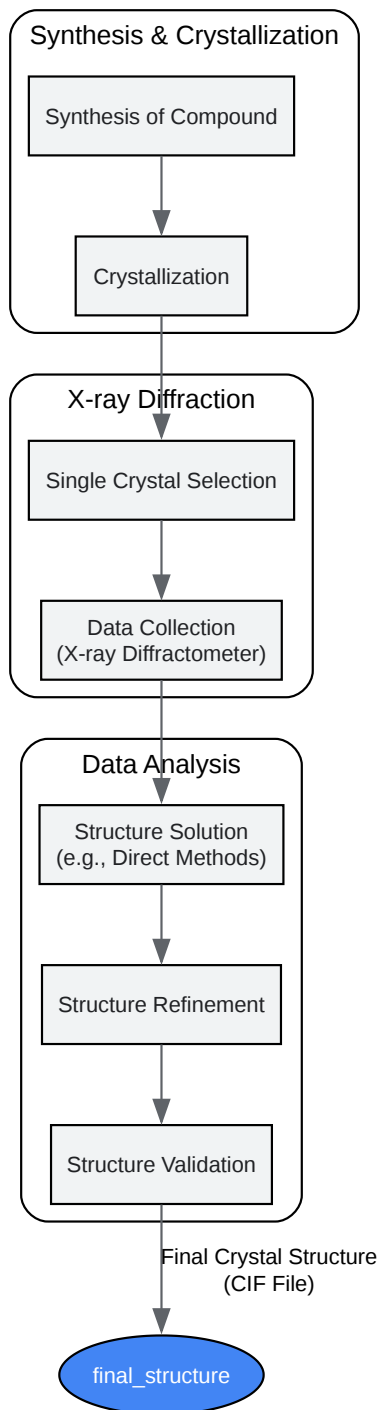
Single-crystal X-ray diffraction is the definitive method for determining the crystal structure of a compound.

- Data Collection: Data is typically collected on a diffractometer equipped with a CCD area detector.[2] A suitable single crystal is mounted, and diffraction data are collected at a controlled temperature, often low temperatures like 273 K, to minimize thermal vibrations.[1]
- Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms can be located in difference Fourier maps or placed in calculated positions and refined using a riding model.[1][2][3]

III. Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the crystal structure of a small organic molecule.

Experimental Workflow for Crystal Structure Determination

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Caption: A flowchart illustrating the key stages in determining the crystal structure of a chemical compound.

IV. Potential Biological Activity

While the specific biological activities of **2-Amino-6-methoxyphenol** are not extensively documented, related methoxyphenol compounds have been studied for their antioxidant and antimicrobial properties.[4] Some 2-methoxyphenols have shown radical-scavenging activity and have been investigated for their effects on inflammatory pathways, such as the inhibition of cyclooxygenase-2 (COX-2).[5][6] The phytotoxic activity of 2-methoxyphenol has also been reported.[7] These studies suggest that **2-Amino-6-methoxyphenol** could be a candidate for investigation into similar biological activities. Further research is required to elucidate its specific pharmacological profile.

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